molecular formula C18H8N4O6 B12000755 methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

Cat. No.: B12000755
M. Wt: 376.3 g/mol
InChI Key: IJJUMPNGDKYGMG-UHFFFAOYSA-N
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Description

9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER is a complex organic compound with the molecular formula C18H8N4O6 and a molecular weight of 376.288 g/mol . This compound is known for its unique structural properties, which include a fluorene backbone substituted with dicyanomethylene and dinitro groups, as well as a carboxylic acid methyl ester functional group.

Preparation Methods

The synthesis of 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER typically involves multi-step organic reactions. The starting material is often fluorene, which undergoes nitration to introduce nitro groups at the 2 and 7 positions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

Scientific Research Applications

9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. The dicyanomethylene and nitro groups play a crucial role in its reactivity and binding properties. These functional groups can participate in electron transfer processes and form stable complexes with various biomolecules. The pathways involved in its mechanism of action are still under investigation, but they likely include interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER include:

Properties

Molecular Formula

C18H8N4O6

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate

InChI

InChI=1S/C18H8N4O6/c1-28-18(23)15-6-11(22(26)27)5-14-16(9(7-19)8-20)13-4-10(21(24)25)2-3-12(13)17(14)15/h2-6H,1H3

InChI Key

IJJUMPNGDKYGMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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